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Compound of Interest

Compound Name: (2S,4R)-Teneligliptin

Cat. No.: B565909

An In-depth Technical Guide on (2S,4R)-Teneligliptin

Executive Summary

Teneligliptin is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor
utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] It is distinguished by a
unique, rigid, 'J-shaped' molecular structure composed of five consecutive rings, which confers
high potency, selectivity, and a prolonged duration of action.[3][4][5] The primary mechanism of
action involves the competitive and long-lasting inhibition of the DPP-4 enzyme.[6] This
inhibition prevents the degradation of endogenous incretin hormones, glucagon-like peptide-1
(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] The subsequent increase
in active incretin levels enhances glucose-dependent insulin secretion from pancreatic (3-cells
and suppresses glucagon release from a-cells, leading to improved glycemic control with a low
intrinsic risk of hypoglycemia.[7][8]

A defining characteristic of Teneligliptin is its unique pharmacokinetic profile, featuring
balanced, dual elimination pathways. The drug is metabolized by hepatic enzymes (cytochrome
P450 3A4 and flavin-containing monooxygenase 3) and is also excreted unchanged by the
kidneys.[6][9][10] This dual route of clearance is a significant clinical advantage, as it generally
obviates the need for dose adjustments in patients with renal impairment.[6][9][11]

Chemical Structure and Properties
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(2S,4R)-Teneligliptin is the specific stereoisomer with the desired pharmacological activity.
The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is crucial for its potent
inhibitory effect on the DPP-4 enzyme.

IUPAC Name: [(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-
(1,3-thiazolidin-3-yl)methanone[12]

CAS Number: 1404559-15-4 (for the (2S,4R)-isomer)[12]

Molecular Formula: C22H30NeéOS[12]

Molar Mass: 426.58 g-mol~1[4]

Physicochemical and In Vitro Properties

Teneligliptin is a potent and highly selective DPP-4 inhibitor. Its unique structure allows for
strong and sustained binding to the enzyme.

Property Value Reference
ICso (human plasma DPP-4) 1.75 nmol/L [6][11]

ICso (recombinant human

DPP_4) 0.889 nmol/L [6][11]
Selectivity vs. DPP-8 ~700 to 1500-fold [6]
Selectivity vs. DPP-9 ~700 to 1500-fold [6]

Plasma Protein Binding 78% - 80% [10]
Solubility Soluble in DMSO and Water

Mechanism of Action

Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme, which is
responsible for the rapid degradation of incretin hormones.

o DPP-4 Inhibition: Teneligliptin binds competitively and potently to the active site of the DPP-4
enzyme. Its unique "J-shaped" structure interacts with multiple subsites of the enzyme (S1,
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S2, and S2 extensive), contributing to its high potency and long duration of action.[7][13][14]

» Increased Incretin Levels: By inhibiting DPP-4, Teneligliptin increases the circulating
concentrations of active GLP-1 and GIP.[7]

e Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the
pancreatic 3-cells to release insulin in a glucose-dependent manner. This means insulin
secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of
hypoglycemia.[7][8]

e Suppression of Glucagon Release: GLP-1 also acts on pancreatic a-cells to suppress the
secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic
glucose production.[7][8]

The net effect is improved glycemic control, characterized by reductions in fasting and
postprandial blood glucose levels.
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Caption: Mechanism of action of Teneligliptin.

Pharmacokinetics and Metabolism
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Teneligliptin exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing. A key
feature is its multiple elimination pathways, which makes it suitable for a wide range of patients,
including those with renal impairment.[6][9]

Absorption, Distribution, Metabolism, and Excretion

(ADME)
Parameter Description Reference
Rapidly absorbed, with peak
] plasma concentrations
Absorption (Tmax) ] ] [1][10]
reached in approximately 1 to
1.33 hours.

o Plasma protein binding is
Distribution ) [10]
approximately 78-80%.

Metabolized primarily by
Cytochrome P450 (CYP) 3A4
and Flavin-containing
Metabolism Monooxygenase 3 (FMO3). [6][9][10]
The most abundant metabolite
is the thiazolidine-1-oxide
derivative (M1).

Elimination Half-life (t¥2) Approximately 24 hours. [6]119]

Eliminated via multiple
pathways. After a radiolabeled
dose, ~45.4% of radioactivity is

) excreted in urine and ~46.5%

Excretion _ [6][10][11][15]

in feces over 216 hours. Renal
excretion of the unchanged
drug accounts for about 21-

34.4% of the total clearance.

Metabolic and Elimination Pathways
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Caption: Metabolism and excretion pathways of Teneligliptin.

Pharmacodynamics and Clinical Efficacy

Clinical trials have demonstrated that Teneligliptin, as both monotherapy and combination
therapy, effectively improves glycemic control in patients with T2DM.[16][17]
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Efficacy Endpoint Result (vs. Placebo) Reference

) Significant reduction of -0.82%
Change in HbAlc ) ) [17]
(Weighted Mean Difference).

Significant reduction of -18.32
mg/dL (Weighted Mean [17]

Difference).

Change in Fasting Plasma
Glucose (FPG)

Significant reduction of -46.94
mg/dL (Weighted Mean [17]

Difference).

Change in 2-hr Postprandial
Glucose (PPG)

Maximum inhibition (89.7%)
DPP-4 Inhibition (20 mg dose) within 2 hours, maintained at [1]
>60% at 24 hours.

Experimental Protocols
Quantification of Teneligliptin by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)

This protocol describes a common method for the quantitative analysis of Teneligliptin in
pharmaceutical formulations.

Objective: To determine the concentration of Teneligliptin using a validated RP-HPLC method.

Materials and Instrumentation:

Teneligliptin reference standard

Acetonitrile (HPLC grade)

Potassium dihydrogen phosphate

Orthophosphoric acid

Water (HPLC grade)
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e HPLC system with UV detector

e C18 column (e.g., 250 mm x 4.6 mm, 5 pum particle size)
» Analytical balance, sonicator, pH meter

Methodology:

» Mobile Phase Preparation:

o Prepare a phosphate buffer by dissolving a calculated amount of potassium dihydrogen
phosphate in HPLC grade water.

o Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[18]
o Filter the buffer through a 0.45 um membrane filter.

o Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a specified
ratio (e.g., 60:40 v/v).[18]

[¢]

Degas the mobile phase by sonication.
» Standard Solution Preparation:

o Accurately weigh about 10 mg of Teneligliptin reference standard and transfer it to a 10 mL
volumetric flask.

o Dissolve and dilute to volume with the mobile phase to obtain a stock solution (e.g., 1000
pg/mL).

o Perform serial dilutions from the stock solution to prepare working standard solutions in a
linear range (e.g., 10-30 pg/mL).[18]

o Sample Preparation (from tablets):

o Weigh and finely powder a number of tablets (e.g., 20).
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o Accurately weigh a quantity of the powder equivalent to a single dose of Teneligliptin and
transfer to a volumetric flask.

o Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete
dissolution, and then dilute to volume.

o Filter the solution through a 0.45 um syringe filter to remove excipients.

o Chromatographic Conditions:

[e]

Column: C18 (250 mm x 4.6 mm, 5 um)[18]

o

Flow Rate: 1.0 mL/min[18]

[¢]

Detection Wavelength: 227 nm[18]

o

Injection Volume: 20 pL

[e]

Column Temperature: Ambient
¢ Analysis and Calculation:

o Inject the standard solutions to establish a calibration curve by plotting peak area against
concentration.

o Inject the sample solution.

o Calculate the concentration of Teneligliptin in the sample by interpolating its peak area
from the calibration curve. The retention time for Teneligliptin is typically around 2.37
minutes under these conditions.[18]

Experimental Workflow Diagram
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Caption: RP-HPLC workflow for Teneligliptin quantification.

Synthesis Overview

The synthesis of (2S,4R)-Teneligliptin is a multi-step process involving the construction of its
complex heterocyclic core. A common retrosynthetic approach involves coupling key
intermediates. One reported synthesis method involves the reductive amination of 3-[(2S)-1-
(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine with 1-(3-methyl-1-phenyl-1H-
pyrazol-5-yl)piperazine.[19] This is followed by deprotection of the Boc group to yield the final
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compound.[19][20] The process is designed to be industrially feasible, cost-effective, and to
produce a high-purity product.[21][22]

Conclusion

(2S,4R)-Teneligliptin is a potent, selective, and long-acting DPP-4 inhibitor with a well-defined
chemical structure and a unique pharmacokinetic profile. Its mechanism of action, centered on
the enhancement of the incretin system, provides effective glycemic control for patients with
type 2 diabetes. The dual pathways of metabolism and excretion represent a significant clinical
advantage, particularly for patients with comorbidities such as renal impairment. The
established analytical methods ensure its quality and consistency in pharmaceutical
formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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